
2-(Cyclopropylamino)-1-(4-(furan-2-carbonyl)piperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WAY-661012, également connu sous le nom de 1-(2-chlorophényl)-2-[[4-[(tétrahydro-2-furanyl)méthyl]-5-(2-thiényl)-4H-1,2,4-triazol-3-yl]thio]-éthanone, est un composé chimique de formule moléculaire C19H18ClN3O2S2 et de masse moléculaire 419,95 g/mol . Il se caractérise par sa structure complexe, qui comprend un groupe chlorophényle, un cycle tétrahydrofurane et un groupe thiényle.
Méthodes De Préparation
La synthèse de WAY-661012 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement les étapes suivantes :
Formation de l'intermédiaire chlorophényle : Cela implique la réaction de 2-chlorobenzaldéhyde avec des réactifs appropriés pour former l'intermédiaire chlorophényle.
Formation du cycle triazole : L'intermédiaire chlorophényle est ensuite mis à réagir avec la thiourée et d'autres réactifs pour former le cycle triazole.
Formation du composé final : L'intermédiaire triazole est ensuite mis à réagir avec des groupes tétrahydrofurane et thiényle pour former le composé final, WAY-661012.
Analyse Des Réactions Chimiques
WAY-661012 subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels au sein du composé.
Substitution : WAY-661012 peut subir des réactions de substitution, en particulier impliquant le groupe chlorophényle.
Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
WAY-661012 a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé de référence dans l'étude des dérivés triazoles et de leurs propriétés chimiques.
Biologie : WAY-661012 est étudié pour ses activités biologiques potentielles, y compris ses interactions avec diverses cibles biologiques.
Médecine : Des recherches sont en cours pour explorer les applications thérapeutiques potentielles de WAY-661012, en particulier dans le traitement de certaines maladies.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de WAY-661012 implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour se lier à certains récepteurs et enzymes, modulant leur activité. Cette interaction peut entraîner divers effets biologiques, en fonction de la cible et de la voie spécifiques impliquées .
Applications De Recherche Scientifique
WAY-661012 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of triazole derivatives and their chemical properties.
Biology: WAY-661012 is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore the potential therapeutic applications of WAY-661012, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of WAY-661012 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
WAY-661012 peut être comparé à d'autres composés similaires, tels que d'autres dérivés triazoles. Les composés similaires incluent :
Fluconazole : Un agent antifongique triazole avec une structure différente mais un cycle triazole similaire.
Itraconazole : Un autre agent antifongique triazole avec une structure plus complexe.
Voriconazole : Un agent antifongique triazole avec une structure qui comprend un cycle pyrimidine fluoré.
Propriétés
Formule moléculaire |
C15H21N3O3 |
|---|---|
Poids moléculaire |
291.35 g/mol |
Nom IUPAC |
2-(cyclopropylamino)-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C15H21N3O3/c1-11(16-12-4-5-12)14(19)17-6-8-18(9-7-17)15(20)13-3-2-10-21-13/h2-3,10-12,16H,4-9H2,1H3 |
Clé InChI |
NEDWXNXPZPIDNR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCN(CC1)C(=O)C2=CC=CO2)NC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-(4-(6-Methoxyfuro[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one](/img/structure/B10816504.png)
![N-(1-butyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B10816510.png)
![2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10816511.png)
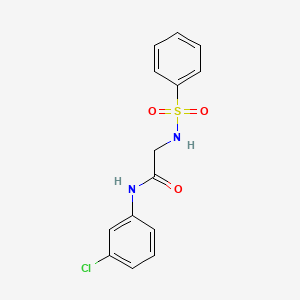
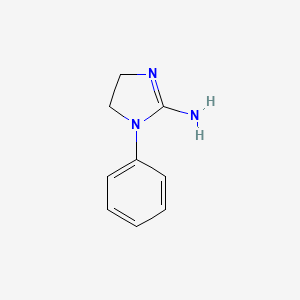


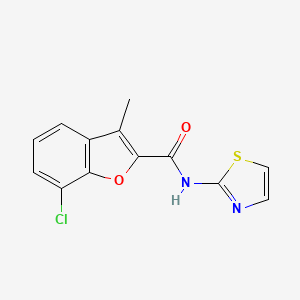
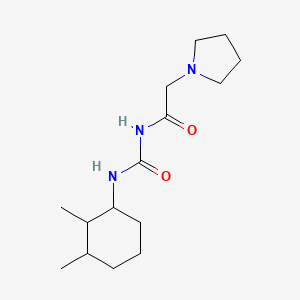


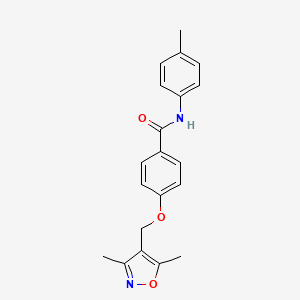
![6-(2-((1-(p-Tolyl)-1H-tetrazol-5-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B10816590.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(7-methylfuro[2,3-b]quinolin-2-yl)methanone](/img/structure/B10816596.png)
